Cas no 1805236-26-3 (2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde)
2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde
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- Inchi: 1S/C7H7F2N3O/c8-5(9)4-1-3(2-13)6(10)12-7(4)11/h1-2,5H,(H4,10,11,12)
- InChI Key: VCOCJLYZDAVVIY-UHFFFAOYSA-N
- SMILES: FC(C1C(N)=NC(=C(C=O)C=1)N)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- XLogP3: 0.8
- Topological Polar Surface Area: 82
2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074854-250mg |
2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde |
1805236-26-3 | 97% | 250mg |
$480.00 | 2022-04-01 | |
| Alichem | A029074854-500mg |
2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde |
1805236-26-3 | 97% | 500mg |
$806.85 | 2022-04-01 | |
| Alichem | A029074854-1g |
2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde |
1805236-26-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde
Comprehensive Overview of 2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1805236-26-3)
The compound 2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1805236-26-3) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring both diamino and difluoromethyl functional groups, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and serve as a building block for heterocyclic compounds.
In recent years, the demand for fluorinated pyridines like 2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in medicinal chemistry to incorporate fluorine atoms into drug candidates to improve their pharmacokinetic properties. The compound’s carboxaldehyde moiety further expands its utility, enabling condensation reactions to form Schiff bases or other derivatives. Such reactions are pivotal in designing small-molecule inhibitors for targets like kinases and GPCRs, which are hot topics in oncology and neurology research.
From an industrial perspective, CAS No. 1805236-26-3 is often explored for its role in developing crop protection agents. The difluoromethyl group’s electronegativity contributes to the compound’s ability to interfere with pest enzymes, a mechanism leveraged in modern sustainable agriculture. This resonates with global efforts to reduce environmental impact while maintaining efficacy, a balance frequently searched by agrochemical professionals in forums and databases.
Synthetic routes to 2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde typically involve multi-step processes, including halogenation and nucleophilic substitution. Optimizing these methods for scalability is a key focus, as evidenced by patents and publications discussing green chemistry approaches. Researchers are also investigating its use in metal-organic frameworks (MOFs), where its rigid pyridine core and functional groups could enhance material properties for catalysis or sensing applications.
Analytical characterization of this compound relies heavily on techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS), which are frequently queried in academic and industrial labs. Stability studies under varying pH and temperature conditions are equally critical, as they inform storage and handling protocols—a common concern for purchasers of fine chemicals.
In summary, 2,6-Diamino-3-(difluoromethyl)pyridine-5-carboxaldehyde represents a convergence of cutting-edge applications in life sciences and materials engineering. Its relevance to drug design, agrochemical innovation, and advanced materials ensures its prominence in both literature and commercial catalogs, making it a compound worthy of in-depth exploration.
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